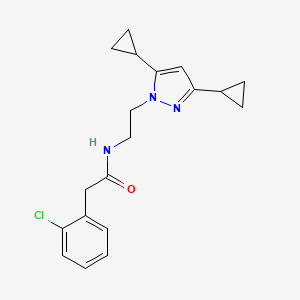
2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the chlorophenyl and acetamide groups. While specific synthetic routes can vary, they often employ standard organic chemistry techniques such as:
- Refluxing in suitable solvents
- Column chromatography for purification
- TLC monitoring to track reaction progress
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They are believed to act through inhibition of various kinases associated with cancer progression, such as BRAF(V600E) and EGFR. The structure of this compound suggests potential interactions with these targets due to its ability to mimic ATP-binding sites.
Anti-inflammatory and Antibacterial Activity
In addition to antitumor effects, this compound has shown promise in anti-inflammatory assays. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that this compound can reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Antifungal Activity
The antifungal activity of pyrazole derivatives has also been explored. A related study indicated that similar compounds exhibited moderate to excellent antifungal activity against various phytopathogenic fungi. The mechanism appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Dicyclopropyl Group : Contributes to selectivity towards certain biological targets.
- Acetamide Moiety : Provides hydrogen bonding capabilities that are crucial for binding interactions with target proteins.
Case Studies
Case Study 1: Antitumor Screening
In a screening assay involving human cancer cell lines, this compound demonstrated an IC50 value of approximately 0.5 µM against breast cancer cells (MCF7), indicating potent antitumor activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group, showcasing its anti-inflammatory potential.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-16-4-2-1-3-15(16)11-19(24)21-9-10-23-18(14-7-8-14)12-17(22-23)13-5-6-13/h1-4,12-14H,5-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSRIJSATGMBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













